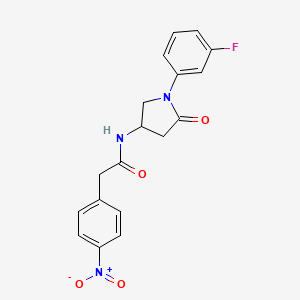

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

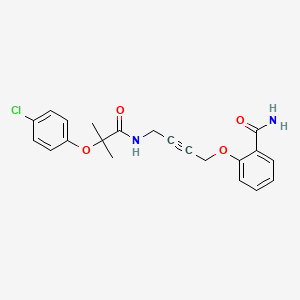

The compound N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is a chemical entity that appears to be a derivative of pyrrolidine with specific substitutions at various positions. The structure suggests the presence of a pyrrolidinone core, a fluorophenyl group, and a nitrophenyl group linked through an acetamide moiety. This compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related chemical structures and reactions described in the research.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of pyrrolidinone derivatives and subsequent functionalization. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and decarboxylation to afford the desired alkanoates, which are then amidified . Similarly, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers involves an asymmetric Michael addition, chromatographic separation, reductive cyclisation, and attachment of the acetamide group . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant interactions due to the presence of the nitro group, which can engage in electron-withdrawing effects, and the fluorophenyl group, which can influence the electronic distribution within the molecule. The pyrrolidinone core is a common feature in bioactive molecules and can impact the compound's conformation and reactivity .

Chemical Reactions Analysis

The reactivity of similar compounds includes their ability to undergo various chemical reactions. For example, N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], can act as electrophilic fluorinating agents, suggesting that the fluorophenyl group in the compound of interest may also influence its reactivity towards nucleophilic species . Additionally, nitrophenyl derivatives, like those found in pyrrole 2,5-diamides, can exhibit anion binding and signal deprotonation through a colour change, indicating that the nitrophenyl group in the compound could confer similar properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro group could affect its acidity and ability to form hydrogen bonds, while the fluorophenyl group could impact its lipophilicity and electronic properties. The pyrrolidinone ring is known to contribute to the stability and solubility of the molecule . These properties are crucial for the biological activity and could be explored further through experimental studies.

Scientific Research Applications

Photoreactions in Different Solvents

Studies on related compounds like flutamide reveal their different photoreactions in solvents such as acetonitrile and 2-propanol, indicating their potential use in studying photodegradation processes and designing drugs with improved stability under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Organic Non-linear Optical Materials

Compounds with similar nitrophenyl components, such as N-(3-nitrophenyl)acetamide, are recognized for their utility as organic non-linear optical materials, which could be harnessed in the development of advanced materials for optical computing and telecommunications (Mahalakshmi, Upadhyaya, & Row, 2002).

Anticancer and Antimicrobial Activity

Synthetic derivatives of 5-oxopyrrolidine have shown significant anticancer and antimicrobial activities, suggesting that compounds with a similar 5-oxopyrrolidin-3-yl structure could be explored for their efficacy against cancer cells and multidrug-resistant pathogens (Kairytė et al., 2022).

Fluorescent Probes for Biological Imaging

Fluorescent probes derived from similar structural frameworks demonstrate moderate to high binding affinity to target proteins such as the 18-kDa translocator protein (TSPO), making them potential tools for visualizing specific proteins in living cells and investigating diseases at the molecular level (Wongso et al., 2021).

Green Synthesis Approaches

Research into green synthesis methods for related compounds, like N-(3-amino-4-methoxyphenyl)acetamide, highlights the importance of developing environmentally friendly synthetic routes for pharmaceutical intermediates, which could apply to the synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide as well (Zhang, 2008).

Mechanism of Action

Target of Action

Indole and pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins .

Biochemical Pathways

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Heterocyclic scaffolds like indole and pyrrolidine are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antiviral activity, it might prevent viral replication within the host cells .

properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4/c19-13-2-1-3-16(9-13)21-11-14(10-18(21)24)20-17(23)8-12-4-6-15(7-5-12)22(25)26/h1-7,9,14H,8,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTAWWPXGWNBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)

![6-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2533002.png)

![2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2533003.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2533004.png)

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)

![N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride](/img/structure/B2533008.png)